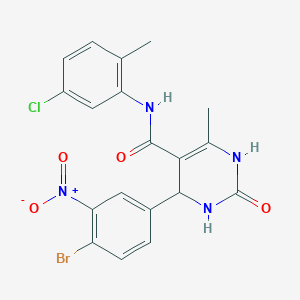![molecular formula C32H30ClNO2 B5149514 2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5149514.png)
2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-N,N-bis[(4-methoxy-1-naphthyl)methyl]ethanamine, commonly known as O-4310, is a synthetic compound that belongs to the family of arylalkylamines. It has been widely studied for its potential use in the treatment of various diseases, including depression, anxiety, and addiction.
Mecanismo De Acción
The exact mechanism of action of O-4310 is not fully understood. However, it is believed to act as a selective agonist at the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor has been shown to have neuroprotective, anti-inflammatory, and anti-addictive effects.
Biochemical and Physiological Effects:
O-4310 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. O-4310 has also been shown to reduce the release of glutamate, which may contribute to its anti-addictive effects. In addition, O-4310 has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using O-4310 in lab experiments is its high potency and selectivity for the sigma-1 receptor. This allows for precise manipulation of the receptor and its downstream signaling pathways. However, one limitation of using O-4310 in lab experiments is its limited solubility in water, which may require the use of organic solvents.
Direcciones Futuras
There are several future directions for the study of O-4310. One direction is to further investigate its potential use in the treatment of depression, anxiety, and addiction in humans. Another direction is to investigate its potential use in the treatment of neuropathic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of O-4310 and its downstream signaling pathways. Finally, the development of more soluble analogs of O-4310 may improve its utility in lab experiments and potential clinical applications.
Conclusion:
In conclusion, O-4310 is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases, including depression, anxiety, addiction, neuropathic pain, and inflammation. Its high potency and selectivity for the sigma-1 receptor make it a valuable tool for the study of this receptor and its downstream signaling pathways. However, further research is needed to fully understand its mechanism of action and potential clinical applications.
Métodos De Síntesis
The synthesis of O-4310 involves the reaction of 3-chlorophenylmagnesium bromide with 1-bromo-4-methoxy-naphthalene, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the reaction of the resulting alcohol with N,N-dimethyl-2-(chloromethyl)amine. The synthesis of O-4310 has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
O-4310 has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have antidepressant, anxiolytic, and anti-addictive effects in animal models. O-4310 has also been investigated for its potential use in the treatment of neuropathic pain and inflammation. In addition, O-4310 has been studied for its potential use in the treatment of drug addiction, particularly opioid addiction.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N,N-bis[(4-methoxynaphthalen-1-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30ClNO2/c1-35-31-16-14-24(27-10-3-5-12-29(27)31)21-34(19-18-23-8-7-9-26(33)20-23)22-25-15-17-32(36-2)30-13-6-4-11-28(25)30/h3-17,20H,18-19,21-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSUHUVUFNIMRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN(CCC3=CC(=CC=C3)Cl)CC4=CC=C(C5=CC=CC=C45)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5149435.png)

![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5149449.png)

![5-(1,2-oxazinan-2-ylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5149473.png)
![1-ethyl-1H-anthra[1,2-d]imidazole-2,6,11(3H)-trione](/img/structure/B5149479.png)
![4-[phenyl(phenylthio)acetyl]morpholine](/img/structure/B5149485.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-{[3-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B5149494.png)
![4-[(3-methylcyclopentyl)amino]cyclohexanol](/img/structure/B5149495.png)
![4-[6-(4-nitrophenoxy)hexyl]morpholine](/img/structure/B5149507.png)
![5-[5-(2-chlorobenzyl)-2-hydroxybenzylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149508.png)
![N-[2-(2-benzylphenoxy)ethyl]-N'-cyclohexylethanediamide](/img/structure/B5149515.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5149528.png)
![5-(dimethylamino)-2-[2-(4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5149539.png)